![molecular formula C10H11BrN2 B580342 5-Bromo-1-propyl-1H-indazole CAS No. 1280786-76-6](/img/structure/B580342.png)
5-Bromo-1-propyl-1H-indazole
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Overview
Description
5-Bromo-1-propyl-1H-indazole is a derivative of indazole . Indazole derivatives are important heterocycles in drug molecules. They bear a variety of functional groups and display versatile biological activities .
Synthesis Analysis
Indazoles can be synthesized through various methods. One of the methods involves 1,3-dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes . Another method involves the reaction of N-acyl-N’-substituted hydrazines with aryl iodides .Molecular Structure Analysis
The molecular formula of 5-Bromo-1-propyl-1H-indazole is C10H11BrN2 . Indazoles are nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring .Chemical Reactions Analysis
Indazoles undergo various chemical reactions. For instance, they can react with acid anhydrides to result in selective acylation of the N1-position . They can also undergo intramolecular amination to afford 1-aryl-1H-indazole derivatives .Scientific Research Applications
Chemical Properties and Storage
“5-Bromo-1-propyl-1H-indazole” has a CAS Number of 1280786-76-6 and a molecular weight of 239.11 . It is stored at a temperature of 2-8°C and is available in liquid form .
Synthesis of Indazoles
“5-Bromo-1-propyl-1H-indazole” can be used in the synthesis of 1H- and 2H-indazoles . The strategies for this synthesis include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Medicinal Applications
Indazole-containing heterocyclic compounds, such as “5-Bromo-1-propyl-1H-indazole”, have a wide variety of medicinal applications . They can be used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Inhibitors of Phosphoinositide 3-Kinase δ
Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Development of Synthetic Approaches
Much effort has been spent in recent years to develop synthetic approaches to indazoles, including reactions under catalyst- and solvent-free conditions .
Transition Metal Catalyzed Approach
A Cu (OAc)2-catalyzed facile synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described . This approach can be used with “5-Bromo-1-propyl-1H-indazole”.
Mechanism of Action
Target of Action
Indazole derivatives, which include 5-bromo-1-propyl-1h-indazole, are known to have a wide variety of medicinal applications . They can act as selective inhibitors of phosphoinositide 3-kinase δ, which plays a crucial role in cell biology .
Mode of Action
It is known that indazole derivatives interact with their targets, leading to changes at the molecular level . The interaction often involves the formation of bonds, such as C-N and N-N bonds .
Biochemical Pathways
Indazole derivatives are known to affect a variety of pathways, leading to downstream effects that contribute to their medicinal properties .
Result of Action
Indazole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Safety and Hazards
Future Directions
Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Therefore, the development of new synthetic methods and the exploration of their biological activities are promising future directions .
Relevant Papers The paper “Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives” provides a comprehensive review of the synthesis methods and biological activities of indazole derivatives .
properties
IUPAC Name |
5-bromo-1-propylindazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12-13/h3-4,6-7H,2,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOLNROUDXPCPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)Br)C=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682486 |
Source
|
Record name | 5-Bromo-1-propyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-propyl-1H-indazole | |
CAS RN |
1280786-76-6 |
Source
|
Record name | 5-Bromo-1-propyl-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1280786-76-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-1-propyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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